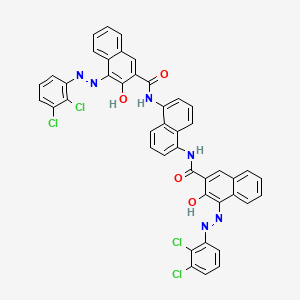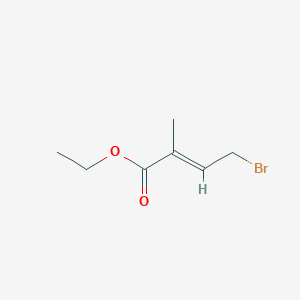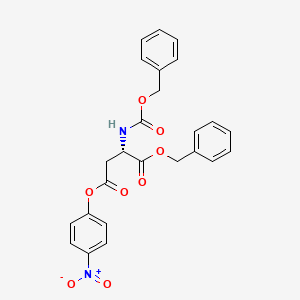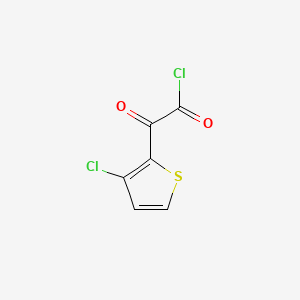![molecular formula C10H20O6Si2 B13805403 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione](/img/structure/B13805403.png)
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is a chemical compound with the molecular formula C10H20O6Si2 It is characterized by the presence of two trimethylsilyl groups attached to a 1,4-dioxane-2,5-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione typically involves the reaction of 1,4-dioxane-2,5-dione with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trimethylsilyl Chloride: Used in the initial synthesis.
Pyridine: Acts as a base in the synthesis.
Aqueous Acids: Used for hydrolysis reactions.
Major Products Formed
Hydroxyl Derivatives: Formed upon hydrolysis of the trimethylsilyl groups.
Substituted Derivatives: Formed through substitution reactions with various reagents.
Aplicaciones Científicas De Investigación
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in organic synthesis and drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxane-2,5-dione: The parent compound without the trimethylsilyl groups.
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups attached to different core structures.
Uniqueness
3,6-Bis[(trimethylsilyl)oxy]-1,4-dioxane-2,5-dione is unique due to the presence of two trimethylsilyl groups, which provide enhanced stability and reactivity compared to its parent compound and other similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity.
Propiedades
Fórmula molecular |
C10H20O6Si2 |
|---|---|
Peso molecular |
292.43 g/mol |
Nombre IUPAC |
3,6-bis(trimethylsilyloxy)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H20O6Si2/c1-17(2,3)15-9-7(11)14-10(8(12)13-9)16-18(4,5)6/h9-10H,1-6H3 |
Clave InChI |
KZIHDJSOLDEFGJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1C(=O)OC(C(=O)O1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


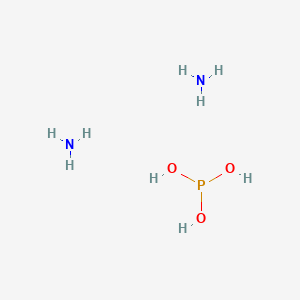
![1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B13805340.png)
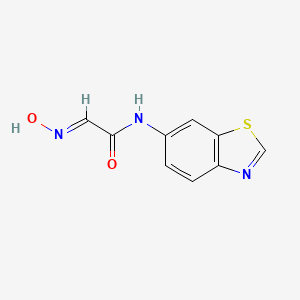


![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
